2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride

Catalog No.
S647422
CAS No.
35891-83-9
M.F
C10H15ClN2O
M. Wt
214.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(2,6-dimethylphenyl)acetamide hydrochlor...

CAS Number

35891-83-9

Product Name

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

InChI

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H

InChI Key

HPVGPNNVMZBKIB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl

solubility

32.2 [ug/mL]

Synonyms

2-Amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride; 2-Amino-2’,6’-acetoxylidide Hydrochloride; 2-Amino-2’,6’-dimethylacetanilide Hydrochloride; 2-Amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride; Glycyl Xylidide Hydrochloride; N-Glycyl-2,6-xyli

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl

The exact mass of the compound 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.2 [ug/ml]. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, commonly known as glycinexylidide (GX) hydrochloride, is a critical reference standard and synthetic intermediate. As the primary terminal metabolite of the widely used anesthetic lidocaine, it is essential for pharmacokinetic profiling, therapeutic drug monitoring (TDM), and toxicological screening. The hydrochloride salt form (CAS 35891-83-9) is specifically prioritized in industrial and clinical procurement over its free base counterpart due to its optimized aqueous solubility, enhanced shelf-life, and immediate compatibility with standard LC-MS/MS mobile phases, such as ammonium acetate or formic acid buffers [1].

In clinical and forensic bioanalysis, substituting 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride with the parent drug (lidocaine), its intermediate metabolite (monoethylglycinexylidide, MEGX), or the free base form fundamentally compromises assay validity and laboratory workflows. Lidocaine and MEGX cannot serve as surrogate analytical standards because they possess different molecular weights, distinct chromatographic retention times, and unique mass-to-charge (m/z) transitions, making exact target quantification impossible without the specific metabolite standard. Furthermore, substituting the hydrochloride salt with the free base introduces severe processability issues; the free base exhibits poor aqueous solubility, necessitating organic solvents that can cause premature protein precipitation in plasma samples or alter the ionization efficiency in electrospray ionization (ESI) mass spectrometry [1].

Absolute Mass Resolution in LC-MS/MS Workflows

In positive-mode electrospray ionization (ESI) tandem mass spectrometry, 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride yields a specific protonated molecular ion [M+H]+ at m/z 179, which fragments to a primary product ion at m/z 122 at an optimal collision energy of 1.8V. This provides absolute baseline separation from MEGX (m/z 207 → 58) and lidocaine (m/z 235 → 86) [1].

Evidence DimensionPrecursor and Product Ion m/z
Target Compound Datam/z 179 → 122 (at 1.8V collision energy)
Comparator Or BaselineMEGX (m/z 207 → 58) and Lidocaine (m/z 235 → 86)
Quantified DifferenceComplete mass resolution (Δ 28 Da between sequential metabolites)
ConditionsLC-MS/MS, ESI positive mode, plasma matrix

Secures zero cross-talk in multiplexed pharmacokinetic assays, allowing accurate quantification of lidocaine clearance.

Superior Aqueous Solubility for Calibration Standard Preparation

The hydrochloride salt of 2-amino-N-(2,6-dimethylphenyl)acetamide demonstrates high aqueous solubility (>32.2 µg/mL at pH 7.4), allowing direct dissolution in standard liquid chromatography mobile phases like 0.1% formic acid or 0.01 M ammonium acetate. In contrast, the free base form requires organic co-solvents to achieve equivalent stock concentrations, which can disrupt aqueous assay conditions[1].

Evidence DimensionAqueous Solubility
Target Compound Data>32.2 µg/mL (pH 7.4, direct aqueous dissolution)
Comparator Or BaselineFree base form (requires organic co-solvents)
Quantified DifferenceElimination of organic solvent requirement for primary aqueous stock
ConditionspH 7.4 aqueous buffer, room temperature

Streamlines the preparation of analytical calibration curves and prevents solvent-induced artifacts in biological sample matrices.

Hydrolytic Stability in Analytical Matrices

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride exhibits excellent hydrolytic stability when stored in mildly acidic to neutral conditions (e.g., 0.1% formic acid or methanol/acetonitrile mixtures), maintaining >95% integrity for up to 90 days at -20°C. Conversely, exposure to unbuffered alkaline conditions accelerates its hydrolysis into xylidine[1].

Evidence DimensionStock Solution Stability
Target Compound Data>95% recovery at 90 days
Comparator Or BaselineAlkaline unbuffered conditions (rapid hydrolysis to xylidine)
Quantified Difference>90-day shelf life extension in optimized acidic/neutral buffers
ConditionsStored at -20°C in LC-MS compatible buffers

Guarantees the reproducibility of quality control standards over multi-month clinical trial or forensic testing periods.

Reference Standard for Therapeutic Drug Monitoring (TDM)

Due to its precise m/z 179 → 122 transition, this compound is the mandatory reference standard for LC-MS/MS assays quantifying lidocaine metabolism. It is used to monitor hepatic CYP3A4 function and ensure local anesthetic concentrations remain within the narrow therapeutic index [1].

Forensic Toxicology and Overdose Profiling

In forensic laboratories, the stable hydrochloride salt is utilized to prepare calibration curves that determine the ratio of parent lidocaine to its desethylated metabolites. This ratio is critical for differentiating between acute lidocaine toxicity and chronic drug accumulation [1].

Precursor for Amide-Type Anesthetic Synthesis

Leveraging its highly soluble and stable hydrochloride form, this compound serves as a process-friendly intermediate in the synthesis of advanced sodium channel blockers and tocainide analogs, avoiding the oxidative degradation risks associated with the free base[2].

Wikipedia

Glycinexylidide hydrochloride

Dates

Last modified: 08-15-2023

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